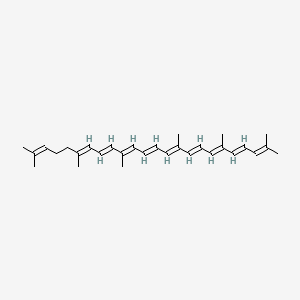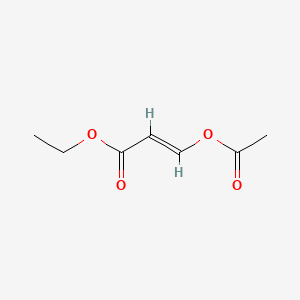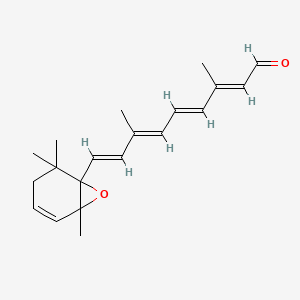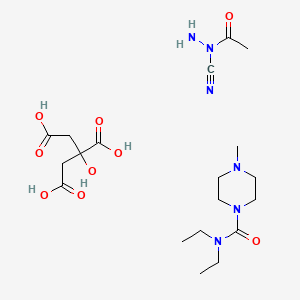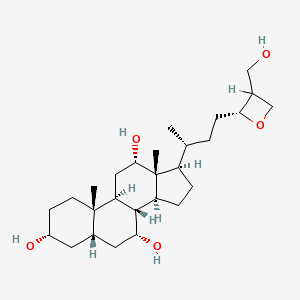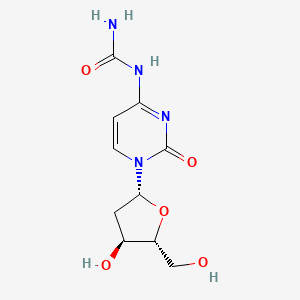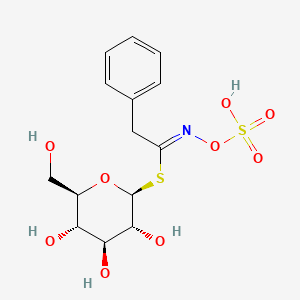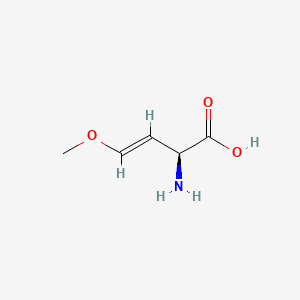
Selenide(.1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenide(.1-) is an inorganic radical anion and an elemental selenium.
Wissenschaftliche Forschungsanwendungen
Nanoparticle Toxicity Studies
Research involving Mercury Selenide (Hg-Se) nanoparticles has shown their importance in toxicological studies. These nanoparticles induce variations in lipid profiles, impacting Low Density Lipoproteins, Very Low Density Lipoproteins, and Cholesterol-High Density Lipoproteins ratios in rats. This research is crucial for understanding the toxicological properties of such nanoparticles, which can be attributed to their small size, chemical composition, surface structure, and other factors (Kumar & Saxena, 2020).
Photovoltaic Applications
Metal selenides have gained significant attention in the field of dye-sensitized solar cells (DSSCs), a third-generation photovoltaic technology. Selenides, used as counter electrodes, offer a cost-effective alternative to platinum, thereby enhancing the economic feasibility of DSSCs. The application of binary and mutinary metal selenides in DSSCs is a growing area of research, with a focus on developing new materials for improved power conversion efficiencies (Jin et al., 2017).
Cancer Research
Selenides and diselenides have been explored for their anticancer and chemopreventive activities. Different organic selenocompounds, including selenides and diselenides, show promise in the prevention and treatment of cancer. The review of about 80 compounds shows a range of activities, such as antioxidant, prooxidant, redox-modulating, chemopreventive, anticancer, and radioprotective effects, highlighting their potential in medicinal chemistry (Álvarez-Pérez et al., 2018).
2D Material Research
Two-dimensional (2D) layered selenides are being researched extensively for their unique optical and electronic characteristics, particularly in the development of novel device structures. The non-equilibrium growth of these materials using molecular beam epitaxy (MBE) is a key area of study, focusing on their potential in advanced technological applications (Liu et al., 2020).
Agricultural Applications
Selenium applications in agriculture have been studied for their role in improving plant resistance to fungal diseases and insect pests. Selenium-enriched soils or foliar applications can lead to the production of compounds like dimethyl selenide, which acts as an insect repellent. Additionally, selenium can have toxic effects on pests, affecting their mortality and reproductive rates (Li et al., 2023).
Nanomaterial Development
Progress in using selenium-based single source precursors for creating metal selenide thin films and nanomaterials is crucial for applications in optoelectronics, electrical, and thermoelectric devices. The development of new synthesis methods for metal selenide nanoparticles and thin films is a significant area of research (Khan et al., 2019).
Selenium Metabolism
The study of selenium metabolism, including its transformation into various forms such as selenide, selenocysteine, and selenomethionine, is vital for understanding its role in human and animal health. Selenium metabolism involves complex processes of absorption, transport, storage, and excretion, which are essential for maintaining health and preventing diseases (Daniels, 1996).
Biofortification and Phytoremediation
Selenium biofortification in agriculture is a method to increase selenium accumulation in crops, which can help in addressing human selenium deficiencies. The process involves plant breeding, genetic engineering, or the use of selenium fertilizers. Phytoremediation, on the other hand, focuses on cleaning up selenium-contaminated environments (Wu et al., 2015).
Plasmonic Applications
Research on plasmonic metal chalcogenides, including selenides, has expanded plasmonic properties into new spectral domains. These materials provide chemical controls to manipulate plasmons, enabling new applications in fields like quantum optics, photovoltaics, and medicine (Mattox et al., 2015).
Eigenschaften
Produktname |
Selenide(.1-) |
|---|---|
Molekularformel |
Se- |
Molekulargewicht |
78.97 g/mol |
IUPAC-Name |
selenium(1-) |
InChI |
InChI=1S/Se/q-1 |
InChI-Schlüssel |
SUHKCRJAAHZROE-UHFFFAOYSA-N |
Kanonische SMILES |
[Se-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(1R,5R)-5-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,3-dimethyl-2-oxocyclopentyl]sulfanylhexanoic acid](/img/structure/B1234414.png)
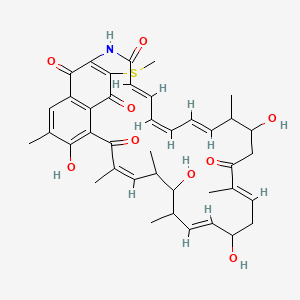
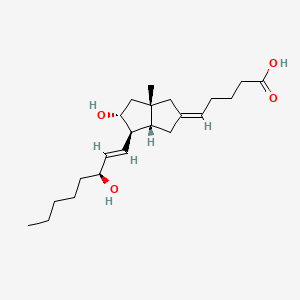
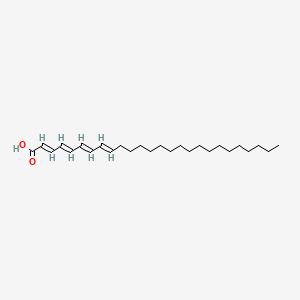
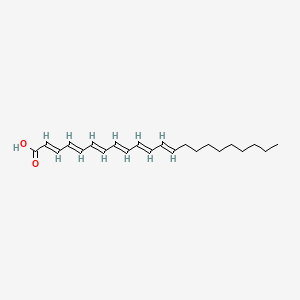
![(3E,5E,7E,9E,11E,13E,15E,17E)-1-[(1S,4S)-1,4-dihydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one](/img/structure/B1234423.png)
